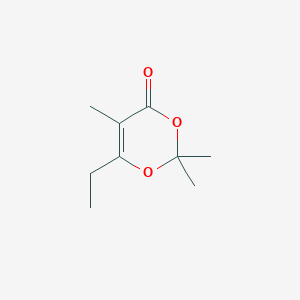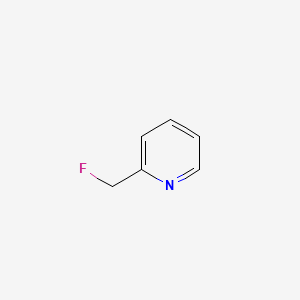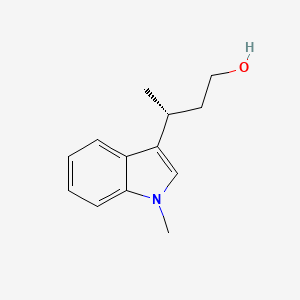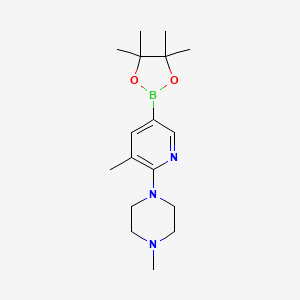
トリス(1,10-フェナントロリン)コバルト(III) トリス(ヘキサフルオロリン酸)
概要
説明
Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is a coordination compound with the molecular formula C36H24CoF18N6P3. It is known for its distinctive light yellow to brown powder or crystalline appearance . This compound is widely used in various scientific research fields due to its unique chemical properties and reactivity.
科学的研究の応用
Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) has numerous applications in scientific research:
作用機序
Target of Action
The primary target of Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is the iodide ion . The compound interacts with iodide ions in an aqueous acidic medium, leading to an electron transfer reaction .
Mode of Action
The interaction between Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) and its target involves an electron transfer reaction . This reaction is third order overall: first order in the oxidant (the cobalt complex) and second order in the reductant (iodide ion), and it is acid independent . The empirical rate law for this reaction is given by the equation:
−=textk[(textColeft(textphenright)3)3+]left[textI−right]2- = {\\text { k}} [ ( {\\text {Co}}\\left ( { {\\text {phen}}} \\right)_ { {3}} )^ { { {3} + }} ]\\left [ { {\\text {I}}^ { - } } \\right]^ { {2}} −=textk[(textColeft(textphenright)3)3+]left[textI−right]2
Biochemical Pathways
Electron transfer reactions are important in many biochemical and biological processes, including enzymatic reactions, collagen synthesis, steroid metabolism, the immune response, drug activation, neurotransmitter metabolism, nitrogen fixation, respiration, and photosynthesis .
Result of Action
The result of the action of Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is the transfer of electrons from iodide ions to the cobalt complex . This results in a change in the oxidation state of the cobalt atom and the overall charge on the complex ion .
Action Environment
The reaction rate of the electron transfer reaction involving Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is unaffected by changes in ionic strength and dielectric constant of the reaction medium . Added cations and anions can catalyse and inhibit the reaction rate, respectively .
生化学分析
Biochemical Properties
It is known that 1,10-phenanthroline, a component of the compound, is an inhibitor of metallopeptidases This suggests that Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) may interact with enzymes and other biomolecules in a similar manner
Cellular Effects
Given its role as a hole conductor in DSSCs , it may influence cell function by affecting electron transfer processes
Molecular Mechanism
It is known that the compound participates in electron transfer reactions . These reactions are classified into two broad mechanistic pathways: inner-sphere and outer-sphere mechanisms of electron transfer
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) typically involves the reaction of cobalt(II) salts with 1,10-phenanthroline in the presence of an oxidizing agent. The process can be summarized as follows:
Preparation of Cobalt(II) Complex: Cobalt(II) salts, such as cobalt(II) chloride, are dissolved in an aqueous solution.
Addition of 1,10-Phenanthroline: 1,10-phenanthroline is added to the cobalt(II) solution, forming a cobalt(II)-phenanthroline complex.
Oxidation: An oxidizing agent, such as hydrogen peroxide or air, is introduced to oxidize the cobalt(II) complex to cobalt(III).
Precipitation: The resulting cobalt(III) complex is precipitated by adding hexafluorophosphate salts, such as ammonium hexafluorophosphate.
Industrial Production Methods
Industrial production of Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where it acts as an oxidizing agent.
Substitution Reactions: The phenanthroline ligands can be substituted with other ligands under specific conditions, leading to the formation of different cobalt complexes.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include iodide ions and acidic solutions.
Substitution: Ligand substitution reactions may require specific ligands and solvents, such as acetonitrile or water.
Major Products
Oxidation-Reduction: The major product is iodine when iodide ions are oxidized.
Substitution: The products vary depending on the substituting ligand, resulting in different cobalt complexes.
類似化合物との比較
Similar Compounds
Tris(1,10-phenanthroline)iron(III) Tris(hexafluorophosphate): Similar in structure but with iron instead of cobalt.
Tris(1,10-phenanthroline)cobalt(II) Tris(hexafluorophosphate): The cobalt is in a +2 oxidation state instead of +3.
Uniqueness
Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is unique due to its high oxidation state of cobalt, which imparts distinct redox properties. This makes it particularly useful in applications requiring strong oxidizing agents, such as in dye-sensitized solar cells .
特性
IUPAC Name |
cobalt(3+);1,10-phenanthroline;trihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.Co.3F6P/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;3*1-7(2,3,4,5)6/h3*1-8H;;;;/q;;;+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGNLHURFRGGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24CoF18N6P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28277-59-0 | |
| Record name | Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Europium;(Z)-3-hydroxy-1,3-bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]prop-2-en-1-one](/img/structure/B1644126.png)

![9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1644130.png)




